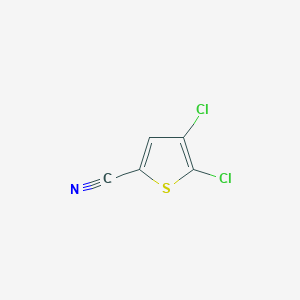

4,5-Dichlorothiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

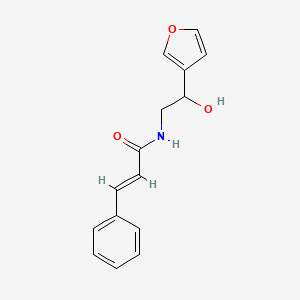

4,5-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.03 . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of thiophene derivatives like 4,5-Dichlorothiophene-2-carbonitrile often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, another condensation reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The InChI code for 4,5-Dichlorothiophene-2-carbonitrile is 1S/C5HCl2NS/c6-4-1-3 (2-8)9-5 (4)7/h1H . This code provides a standard way to encode the molecular structure of the compound, making it easier to search and index.Chemical Reactions Analysis

Thiophene derivatives, including 4,5-Dichlorothiophene-2-carbonitrile, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications

Organic Synthesis

“4,5-Dichlorothiophene-2-carbonitrile” is used in organic synthesis . It is a versatile intermediate that can be used to synthesize a variety of other compounds .

Synthesis of 2-Methoxypyridine Derivatives

A series of 2-methoxypyridine-3-carbonitrile derivatives were successfully synthesized by the condensation of chalcones with malononitrile in basic medium . This process offers a route to a variety of methoxypyridine derivatives .

Cytotoxic Activity Assessment

Compounds derived from “4,5-Dichlorothiophene-2-carbonitrile” have been screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231) . Some compounds exhibit promising antiproliferative effects (IC 50 1–5 µM) against these three cancer cell lines .

High Selectivity for Cancer Cells

The IC 50 values of some compounds derived from “4,5-Dichlorothiophene-2-carbonitrile” were found to be high in normal human fibroblast cell lines . This suggests their high selectivity for cancer cells over normal cells .

Friedel–Crafts Acylation

The derivative 3-acetyl-2,5-dichlorothiophene was prepared following a published procedure by Friedel–Crafts acylation of 2,5-dichlorthiophene in carbon disulfide (CS 2) . This shows the potential of “4,5-Dichlorothiophene-2-carbonitrile” in Friedel–Crafts acylation reactions .

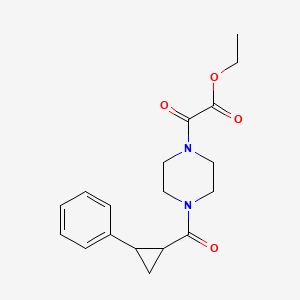

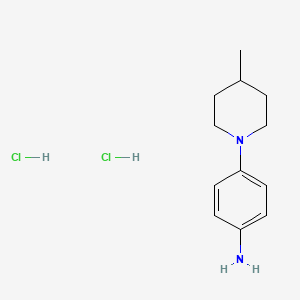

Pharmaceutical Research

“4,5-Dichlorothiophene-2-carbonitrile” and its derivatives display a wide spectrum of pharmacological activities: antimicrobial, antioxidant, HIV inhibitors, antimalarial, anticancer, and many others . Pyridine, an important skeletal substituent and valuable organic moiety in many biologically-active and clinically-used compounds, is also used in many clinically-used agents .

Mechanism of Action

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Its use in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic compounds .

Result of Action

Some derivatives of the compound have shown promising antiproliferative effects against certain cancer cell lines .

Action Environment

It is known that the compound is stable at room temperature .

Safety and Hazards

Future Directions

While specific future directions for 4,5-Dichlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene derivatives continue to attract scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name |

4,5-dichlorothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVLUKZSZAPDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2167657-56-7 |

Source

|

| Record name | 4,5-dichlorothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)

![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2759642.png)